Schineolignin B

Lignan chemotaxonomy Structural classification Schisandra phytochemistry

Researchers using generic Schisandra lignan fractions risk scaffold-batch variability that undermines assay reproducibility. Schineolignin B (≥98% HPLC) provides a defined dibenzylbutane core, distinct from common dibenzocyclooctadiene lignans, ensuring reliable QC and SAR data. • Purity: ≥98% (HPLC), white crystalline powder • Application: Reference standard for botanical extract authentication; scaffold-specific SAR in A549, HCT116, SW620 cell lines • Supply: In stock, ambient shipping; recommended storage -20°C

Molecular Formula C22H30O5
Molecular Weight 374.5 g/mol
Cat. No. B12105311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSchineolignin B
Molecular FormulaC22H30O5
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)OC)OC)C(C)CC2=CC(=C(C(=C2)OC)OC)O
InChIInChI=1S/C22H30O5/c1-14(9-16-7-8-19(24-3)20(12-16)25-4)15(2)10-17-11-18(23)22(27-6)21(13-17)26-5/h7-8,11-15,23H,9-10H2,1-6H3
InChIKeyITXTZJSELNILSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Schineolignin B Sourcing & Differentiation


Schineolignin B (CAS 1352185-26-2) is a dibenzylbutane-type lignan first isolated from the fruit of Schisandra chinensis (Turcz.) Baill. [1]. As a member of the lignan class characterized by a C6-C3-dimer core, Schineolignin B features a 1,4-diaryl-2,3-dimethylbutane skeleton that distinguishes it from the more abundant dibenzocyclooctadiene lignans (e.g., schisandrin, gomisin) typically encountered in Schisandra species [2]. The compound is commercially available as a white crystalline powder with certified purity ≥98% (HPLC), suitable for use as an analytical reference standard and in biological screening assays .

Why Generic Lignans Cannot Substitute Schineolignin B


Lignans from Schisandra chinensis are often treated as interchangeable in procurement, yet their carbon skeletons dictate fundamentally different biological interaction profiles. Schineolignin B possesses a flexible dibenzylbutane scaffold lacking the biaryl cyclooctadiene ring system present in the majority of pharmacologically characterized Schisandra lignans (e.g., schisandrin B, gomisin N) [1]. This structural divergence alters molecular shape, conformational freedom, and hydrogen-bond donor/acceptor topology, directly impacting target binding. Substituting Schineolignin B with a generic 'Schisandra lignan fraction' or a dibenzocyclooctadiene congener can thus undermine assay reproducibility and confound structure-activity relationship (SAR) conclusions [2].

Schineolignin B Differentiation Evidence


Dibenzylbutane vs. Dibenzocyclooctadiene Scaffold

Schineolignin B is a dibenzylbutane lignan, whereas the predominant bioactive lignans in Schisandra chinensis (e.g., schisandrin B, gomisin N) belong to the dibenzocyclooctadiene class. This scaffold-level distinction is confirmed by NMR analysis and is invariant across isolation batches [1]. The dibenzylbutane skeleton lacks the axial chirality and rigidified biaryl system of dibenzocyclooctadienes, resulting in a distinct molecular topology that precludes direct functional substitution [2].

Lignan chemotaxonomy Structural classification Schisandra phytochemistry

Schineolignin B Fraction Cytotoxicity vs. Lignan Isolates

A study on the root bark of Schisandra sphenanthera (a closely related species) reported that a fraction containing schinegllignan B (compound 11, a likely orthologue of Schineolignin B) together with compounds 2–5 and 7 exhibited cytotoxicity against A549, HCT116, and SW620 cell lines with IC50 values in the range 12.1–38.7 μM [1]. For comparison, the well-known dibenzocyclooctadiene lignan gomisin N showed an IC50 of 37 mg/L (approx. 99 μM) against a panel of cancer cell lines in a separate study . Direct head-to-head data for purified Schineolignin B is not available; the range reported serves as a class-level benchmark for the dibenzylbutane subgroup.

Cytotoxicity A549 HCT116 SW620 Schisandra sphenanthera

Analytical Purity: HPLC-Certified vs. Crude Extracts

Commercial Schineolignin B is supplied with batch-specific certificates of analysis (CoA) confirming purity ≥98% by HPLC, with structural identity verified by NMR and MS . In contrast, crude Schisandra lignan extracts typically contain a complex mixture of dibenzocyclooctadiene, tetrahydrofuran, and dibenzylbutane lignans with individual component purities of 5–30% [1]. This 3.3–19.6× purity advantage ensures that biological responses can be unambiguously attributed to the dibenzylbutane scaffold.

Analytical quality control HPLC purity Reference standard

Schineolignin B Application Scenarios


Phytochemical Fingerprinting Reference Standard

Due to its chromatographic purity ≥98% and well-characterized NMR/MS fingerprint, Schineolignin B serves as an authentic reference standard for identifying and quantifying dibenzylbutane lignans in Schisandra-derived extracts and dietary supplements [1]. Its distinct retention time and spectral profile enable accurate deconvolution of complex lignan mixtures, directly supporting quality control (QC) workflows in botanical drug development.

Scaffold-Specific SAR in Cancer Cell Assays

The available cytotoxicity data (IC50 range 12.1–38.7 μM for the dibenzylbutane subgroup) suggests that Schineolignin B and its congeners possess a differentiated activity window compared to dibenzocyclooctadiene lignans such as gomisin N [2]. Procuring purified Schineolignin B allows researchers to generate definitive scaffold-specific SAR datasets in A549, HCT116, or SW620 cell lines, establishing whether the flexible dibenzylbutane core offers advantages in target engagement or selectivity.

Anti-HIV-1 Screening: Dibenzylbutane Lignans

While direct anti-HIV-1 data for Schineolignin B are limited, structurally related dibenzylbutane lignans have shown anti-HIV-1 activity in cell-based assays [3]. Sourcing high-purity Schineolignin B enables its inclusion in anti-HIV screening cascades to evaluate whether the 3,4-dimethoxyphenol substitution pattern unique to Schineolignin B (vs. Schineolignin A or C) confers any differential antiviral potency or therapeutic index.

Chemotaxonomic Marker for Schisandra Authentication

Schineolignin B has been isolated specifically from Schisandra chinensis fruit and from Nectandra turbacensis, indicating its utility as a chemotaxonomic marker [4]. Procurement of the authenticated compound supports DNA barcoding–metabolite correlation studies and species authentication efforts, particularly when distinguishing S. chinensis from morphologically similar Schisandra species that lack dibenzylbutane lignans.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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